Comparative Lipophilicity: XLogP3-AA Analysis of N1,2-dimethyl-N1-phenyl vs. Core Scaffolds
The predicted lipophilicity (XLogP3-AA) of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is 2.4, which is a direct consequence of its phenyl and methyl substituents [1]. This value contrasts with unsubstituted 1,2-propanediamine, which would have a significantly lower logP, and with more highly substituted analogs like GYKI-23107 (which contains a 2,6-dimethylphenyl group), which are expected to be more lipophilic [2]. This quantitative difference is crucial for predicting membrane permeability and off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Unsubstituted 1,2-propanediamine: Estimated logP < 0; GYKI-23107 (2,6-dimethylphenyl analog): Likely > 2.4 |
| Quantified Difference | The target compound's lipophilicity is intermediate, derived from its specific substitution pattern. |
| Conditions | In silico prediction via XLogP3 algorithm as reported in PubChem [1]. |
Why This Matters
Lipophilicity is a key determinant of a molecule's ability to cross biological membranes and interact with hydrophobic pockets, directly impacting its utility in cell-based assays and in vivo studies.
- [1] PubChem. (2025). 1,2-Propanediamine, N',N'-dimethyl-N-phenyl-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Propanediamine_-N_N_-dimethyl-N-phenyl View Source
- [2] MeSH. (2024). GYKI 23107. U.S. National Library of Medicine. Retrieved from https://meshb.nlm.nih.gov/record/ui?ui=C052565 View Source
